[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-
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Overview
Description
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, two fluorine atoms at the 2’ and 4’ positions, and a hydroxyl group at the 2-position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is widely used to form biphenyl structures.
Electrophilic Substitution:
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale coupling reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- has various applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-3-carboxylic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
2’,4’-Difluoro-1,1’-biphenyl: Lacks the carboxylic acid and hydroxyl groups, affecting its reactivity and applications.
Properties
CAS No. |
1258635-47-0 |
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Molecular Formula |
C13H8F2O3 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-7-4-5-8(11(15)6-7)9-2-1-3-10(12(9)16)13(17)18/h1-6,16H,(H,17,18) |
InChI Key |
GOAWZJPRUDKMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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